Ambocarb

Description

Properties

CAS No. |

96725-29-0 |

|---|---|

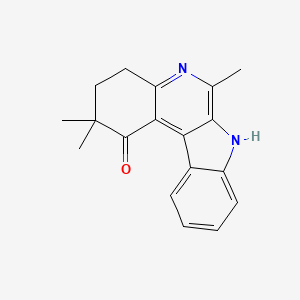

Molecular Formula |

C18H18N2O |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

2,2,6-trimethyl-4,7-dihydro-3H-indolo[2,3-c]quinolin-1-one |

InChI |

InChI=1S/C18H18N2O/c1-10-16-14(11-6-4-5-7-12(11)20-16)15-13(19-10)8-9-18(2,3)17(15)21/h4-7,20H,8-9H2,1-3H3 |

InChI Key |

LPEPDWACHDVAIC-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C3C(=N1)CCC(C3=O)(C)C)C4=CC=CC=C4N2 |

Canonical SMILES |

CC1=C2C(=C3C(=N1)CCC(C3=O)(C)C)C4=CC=CC=C4N2 |

Other CAS No. |

96725-29-0 |

Synonyms |

4'-oxo-2',2'-dimethyl-3,4-tetramethyleneharman ambocarb amboka |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Ambocarb is primarily recognized for its role as a pharmacological agent. Its applications span several therapeutic areas:

- Cardioprotection : this compound has been studied for its cardioprotective properties during surgical procedures. It is used to induce cardioplegic arrest, which is crucial during heart surgeries to protect cardiac tissues from ischemic damage. The compound aids in maintaining organ viability during procedures by reducing cellular injury and improving metabolic processes in the heart .

- Neuroprotection : Research indicates that this compound may have neuroprotective effects, particularly in conditions that lead to neuronal injury. Its ability to modulate voltage-operated sodium channels suggests potential applications in treating neurological disorders where excitotoxicity is a concern .

- Organ Preservation : this compound has been utilized in organ preservation protocols. Its inclusion in preservation solutions helps maintain organ function during storage and transplantation, thereby enhancing the success rates of organ transplants .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

-

Case Study 1: Cardiopulmonary Bypass Surgery

A clinical trial involving patients undergoing cardiopulmonary bypass surgery demonstrated that preoperative administration of this compound significantly reduced myocardial injury markers post-surgery. The study reported improved recovery times and lower incidences of postoperative complications related to cardiac function . -

Case Study 2: Neuroprotective Effects in Stroke Patients

In a cohort of stroke patients, the administration of this compound was associated with improved neurological outcomes compared to control groups. Patients receiving the compound exhibited reduced infarct sizes and better functional recovery, suggesting its potential as a therapeutic agent in stroke management .

Comparative Data Table

The following table summarizes key applications and findings related to this compound:

Comparison with Similar Compounds

Key Findings :

- Substitutions at positions 9, 10, and 11 modulate target affinity. For example, halogen or trifluoromethoxy groups maintain MT3/QR2 binding, while bulky substituents enhance L-type channel inhibition .

- This compound remains unmatched in DYRK1A inhibition, critical for tau phosphorylation in neurodegenerative diseases .

β-Carboline Derivatives

Afobazole (22)

- Targets : MT3 (IC50 = 0.95 μM), σ1 (5.9 μM), MT1 (16 μM), MAO-A (36 μM) .

- Metabolite M-11 (23) : Selective MT3 binder (IC50 = 0.39 μM) .

- Comparison : Unlike this compound, Afobazole lacks activity at calcium channels and DYRK1A but shows anxiolytic effects via σ1 receptors. Its metabolite’s selectivity contrasts with this compound’s multitarget action .

Harmine (24) and β-Carboline Alkaloids

- Mechanism: Inhibits DYRK1A and monoamine oxidases (MAOs) .

- Comparison : Harmine shares DYRK1A inhibition with this compound but lacks MT3/QR2 or calcium channel modulation. Its MAO inhibition introduces cardiovascular side effects absent in this compound .

Nootropic Compounds with NMDA Receptor Modulation

| Compound | Mechanism | Key Targets | Clinical Use |

|---|---|---|---|

| This compound | Multitarget: MT3/QR2, L-type channels, DYRK1A | Neuroprotection, cognition | Post-traumatic recovery |

| Pyracetam | Enhances NMDA via protein kinase A | NMDA receptors | Cognitive dysfunction |

| Ethymisol | Enhances NMDA via protein kinase C | NMDA receptors | Limited clinical use |

| Dimethylaminoethanol | Calmodulin-dependent NMDA modulation | NMDA receptors | Cognitive enhancer |

Key Findings :

- This compound’s NMDA potentiation is protein kinase C-dependent, unlike Pyracetam (kinase A) or Dimethylaminoethanol (calmodulin) .

- Unlike these single-target nootropics, this compound’s neuroprotection derives from synergistic modulation of calcium homeostasis, kinase inhibition, and receptor binding .

Clinical and Pharmacokinetic Comparisons

- Brain Penetration : this compound exhibits a brain-plasma ratio >2.6, outperforming many analogs . Fluoro-substituted derivatives (e.g., 14b-d) show even higher penetration .

- Therapeutic Breadth : this compound’s triple-target action contrasts with Afobazole’s σ1/MT3 focus or Harmine’s DYRK1A/MAO inhibition, offering broader applications in neurodegeneration .

Preparation Methods

Ozonolysis-Based Degradation

The methyl esters of communic acids (e.g., methyl trans- or cis-communate) serve as key precursors for Ambrox synthesis. A seminal approach involves ozonolysis at low temperatures (−78°C) to selectively cleave the C12–C13 bond of the side chain, yielding aldehyde intermediates. For instance, ozonolysis of methyl trans-communate (2b) in dichloromethane produces aldehyde 5 with 40% yield, alongside 40% recovered starting material. Subsequent oxidation with Jones reagent converts 5 into carboxylic acid 6 , which undergoes acid-catalyzed cyclization (p-TsOH) to form γ-lactone 7 (Scheme 1).

The stereochemistry at C-8 in 7 is critical, as evidenced by 13C NMR deshielding at C-17 (δ = 29.33 ppm). Reduction of 7 with LiAlH4 generates diol 8 , which is cyclized using p-TsOH in acetonitrile at room temperature to yield tetrahydrofuran 9 with >20:1 stereoselectivity. Elevated temperatures (70–90°C) favor epimerization, producing undesired isomer 12 , underscoring the necessity for precise temperature control.

Hydrogenation-Cleavage Pathway

An alternative route employs diimide-mediated hydrogenation of methyl trans-communate (2b) to saturate the 14,15-double bond, yielding 4 (70% yield). Subsequent oxidative cleavage with OsO4–NaIO4 selectively degrades the C12–C13 bond, generating aldehyde 5 in higher overall conversions (60–70%). This method circumvents challenges associated with ozonolysis, such as intermediate instability, but requires careful handling of toxic osmium tetroxide.

Catalytic Methods Using Molecular Sieves

Activated Molecular Sieve-Mediated Dehydration

A patent-pending method utilizes activated molecular sieves (3Å or 4Å) to dehydrate Ambroxol into Ambrox. In a representative procedure, Ambroxol (10 g) and 3Å molecular sieves (100 g, activated at 300°C) are refluxed in toluene (100 mL) for 20 hours, achieving an 83% yield after recrystallization (Table 1). The molecular sieves act as both catalysts and desiccants, promoting intramolecular cyclization by adsorbing water.

Table 1: Optimization of Molecular Sieve-Mediated Ambrox Synthesis

| Molecular Sieve Type | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 3Å | 100 | 20 | 83.0 |

| 4Å | 120 | 20 | 78.0 |

Higher temperatures (120°C) with 4Å sieves slightly reduce yields due to side reactions, while 3Å sieves offer optimal pore size for selective dehydration.

Biosynthetic Approaches

Microbial Conversion of Sclareol

Recent advances in synthetic biology enable the production of Ambrox via microbial fermentation. Saccharomyces cerevisiae engineered to express sclareol synthase (SsScS) and labdadienyl diphosphate synthase (SsLPS) produces sclareol, which is oxidized to sclareolide by Cryptococcus albidus ATCC 20918 (43 g/L in 5 days). Subsequent reduction by Hyphozyma roseonigra ATCC 20624 converts sclareolide to ambradiol (35.5 g/L in 13 days), which is cyclized to Ambrox using zeolites.

Table 2: Microbial Strains for Ambrox Precursor Biosynthesis

| Organism | Product | Yield (g/L) | Time (Days) |

|---|---|---|---|

| Cryptococcus albidus ATCC 20918 | Sclareolide | 43 | 5 |

| Hyphozyma roseonigra ATCC 20624 | Ambra diol | 35.5 | 13 |

De Novo Biosynthesis from Glucose

Pioneering work has demonstrated de novo Ambrox synthesis in Escherichia coli via the mevalonate pathway. Overexpression of ERG20 (farnesyl diphosphate synthase) and SsScS enables conversion of glucose into sclareol (1.5 g/L in fed-batch bioreactors). Modular co-culture systems combining sclareol-producing yeast and H. roseonigra further enhance ambradiol titers to 493.1 mg/L.

Comparative Analysis of Methodologies

Yield and Scalability

Chemical synthesis offers high yields (70–83%) but relies on scarce communic acids and hazardous reagents (OsO4). Molecular sieve catalysis is scalable and solvent-efficient but requires energy-intensive activation. Biosynthesis, while sustainable, faces challenges in titers (≤11.4 g/L sclareol) and lengthy fermentation times.

Environmental Impact

Biosynthetic routes reduce reliance on petrochemicals and generate biodegradable byproducts. Conversely, ozonolysis and diimide hydrogenation produce stoichiometric waste, necessitating costly purification.

Industrial Applications and Patents

Q & A

Q. What experimental models are most validated for assessing Ambocarb’s anticonvulsant activity, and how should they be prioritized in preclinical studies?

this compound’s anticonvulsant efficacy has been evaluated in rodent models like the picrotoxin-induced seizure model and the FRING model, with protection indices ranging from 10 to >120 . Researchers should prioritize models that mimic human seizure pathophysiology (e.g., corneal kindling for chronic epilepsy studies) and validate results across multiple assays to account for species-specific responses. Dose-response curves should be constructed using at least three doses (e.g., 5–20 mg/kg) to establish therapeutic windows .

Q. How can researchers reconcile discrepancies in this compound’s reported neuroprotective mechanisms across in vitro and in vivo studies?

Discrepancies arise from differences in experimental conditions (e.g., cell lines vs. whole-animal systems) and target engagement thresholds. For example, in vitro studies in MC65 neuroblastoma cells showed neuroprotection at low nM concentrations, while in vivo rodent models required higher doses (10–20 mg/kg) . To resolve contradictions, use orthogonal validation: combine whole-cell patch-clamp electrophysiology (to measure calcium channel blockade) with behavioral assays (e.g., Morris water maze for cognitive effects) . Cross-reference findings with kinase binding assays (e.g., KINOMEscan) to identify off-target effects .

Q. What standardized protocols are recommended for evaluating this compound’s cognitive-enhancing effects in animal models?

Use validated preclinical models such as the Morris water maze for spatial memory and passive avoidance tests for fear-conditioned learning. This compound’s nootropic effects were observed at 5–20 mg/kg in rodents, with optimal results at 10 mg/kg . Ensure blinding and counterbalancing in behavioral studies to minimize observer bias. Include positive controls (e.g., donepezil for acetylcholinesterase inhibition) and negative controls (vehicle-only groups) .

Advanced Research Questions

Q. How can researchers design novel this compound analogs with balanced triple-target (MT3/QR2, L-type calcium channels, DYRK1A kinase) engagement for neurodegenerative diseases?

Apply virtual deconvolution to dissect this compound’s pharmacophore into substructures (e.g., β-carboline core, tetrahydroindoloquinolinone scaffold) and screen for target affinity using PASS prediction tools . Prioritize analogs with IC50 ratios <10 between targets to avoid over-selectivity. For example, compounds with <50 nM affinity for MT3/QR2 and <100 nM for L-type channels showed synergistic neuroprotection in traumatic shock models . Use molecular dynamics simulations to optimize steric and electronic complementarity across targets .

Q. What methodological strategies address the lack of clarity in this compound’s primary mechanism of action at therapeutically relevant concentrations?

this compound’s mechanism remains ambiguous due to pleiotropic effects on GABAA, NMDA receptors, and calcium channels . Employ systems pharmacology approaches:

- Conduct high-content screening (e.g., SmartCube®) to profile behavioral signatures across doses .

- Use transcriptomics (RNA-seq) in treated neuroblastoma cells to identify differentially expressed pathways (e.g., neuroinflammation, synaptic plasticity) .

- Validate target engagement via radioligand displacement assays (e.g., CEREP Brain Panel) .

Q. How should researchers optimize in vitro-to-in vivo translation for this compound derivatives with multitarget profiles?

Develop pharmacokinetic-pharmacodynamic (PK/PD) models that integrate blood-brain barrier permeability (measured via PAMPA-BBB assay) and target occupancy rates. For example, this compound’s brain-to-plasma ratio of 0.8 in rodents necessitates dosing adjustments to maintain effective CNS concentrations . Use physiologically based pharmacokinetic (PBPK) modeling to predict human等效 doses from rodent data, accounting for species-specific metabolic clearance .

Methodological Guidelines

-

Data Contradiction Analysis : When conflicting results arise (e.g., neuroprotection in vitro but limited efficacy in vivo), apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . Use meta-analysis of historical data (e.g., ASP screening results ) to identify outliers.

-

Experimental Design : Follow the PICO framework (Population, Intervention, Comparison, Outcome) for preclinical studies. Example:

- Population : MC65 neuroblastoma cells or C57BL/6 mice with induced hypoxia.

- Intervention : this compound at 5–20 mg/kg.

- Comparison : Carbamazepine (positive control) vs. vehicle.

- Outcome : Cell survival rates or latency to seizure onset .

-

Statistical Reporting : Report means ± SEM with P values adjusted for multiple comparisons (e.g., Bonferroni correction). Avoid overprecision; round calculated values to one digit beyond instrument precision (e.g., IC50 = 12.3 ± 1.5 nM, not 12.345 ± 1.456 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.